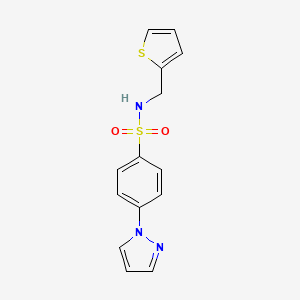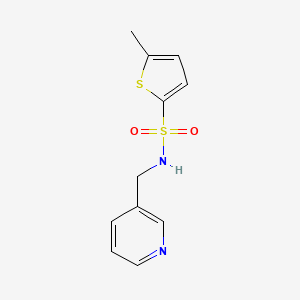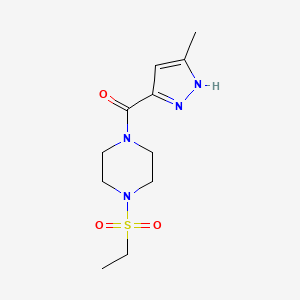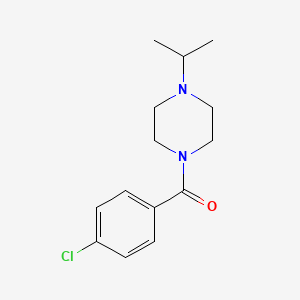
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide, also known as PTB, is a chemical compound that has been studied for its potential use in scientific research. PTB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide involves its binding to the active site of CA IX, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth. Additionally, this compound has been found to bind to zinc ions, leading to an increase in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its inhibition of CA IX, this compound has been shown to inhibit the activity of other carbonic anhydrase isoforms, including CA II and CA XII. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide in lab experiments is its selectivity for CA IX. This selectivity allows for the specific inhibition of this enzyme, without affecting other carbonic anhydrase isoforms. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several potential future directions for the study of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide. One area of interest is its use as a fluorescent probe for the detection of zinc ions in biological systems. Further investigation into the mechanism of action of this compound may also lead to the development of more potent inhibitors of CA IX. Additionally, the anti-inflammatory and anti-oxidant properties of this compound may have potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide involves the reaction of 4-chloro-N-(thien-2-ylmethyl)benzenesulfonamide with hydrazine hydrate in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride in the presence of a catalyst to yield this compound.
Scientific Research Applications
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has been studied for its potential use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. Inhibition of CA IX has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. This compound has also been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
properties
IUPAC Name |
4-pyrazol-1-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-21(19,16-11-13-3-1-10-20-13)14-6-4-12(5-7-14)17-9-2-8-15-17/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUTXKNYMVOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)

![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)

![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)